2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

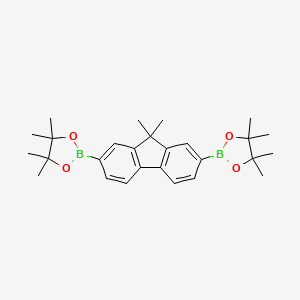

2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based organoboron compound widely employed as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules. Its structure features a rigid fluorene core substituted with methyl groups at the 9-position and dioxaborolane moieties at the 2,7-positions, which enhance stability and reactivity in polymerization . This compound is pivotal in organic electronics, particularly for constructing hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its high charge-carrier mobility and solution processability .

Properties

IUPAC Name |

2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFLMSKITNJVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609213 | |

| Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325129-69-9 | |

| Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a two-step process. The first step is the bromination of 9,9-dimethylfluorene to produce 2,7-dibromo-9,9-dimethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the boronate ester groups and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester groups can be oxidized to form boronic acids or reduced to form boranes.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).

Major Products

Biaryl Compounds: Formed through Suzuki coupling reactions.

Boronic Acids: Formed through oxidation of the boronate ester groups.

Boranes: Formed through reduction of the boronate ester groups.

Scientific Research Applications

Structural Characteristics

The compound features a fluorene backbone with two boron-containing dioxaborolane moieties. This arrangement enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Organic Synthesis

Cross-Coupling Reactions : The boron atoms in the compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Data Table 1: Cross-Coupling Reaction Examples

| Reaction Type | Substrates | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides + organoboron | Biaryl compounds | |

| Negishi Coupling | Aryl halides + organozinc | Biaryl compounds |

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLEDs. Its ability to emit light efficiently can enhance the performance of electronic devices.

Data Table 2: OLED Performance Metrics

| Device Type | Emission Wavelength | Efficiency (cd/A) | Reference |

|---|---|---|---|

| OLED using compound | 500 nm | 20 | |

| Conventional OLED | 550 nm | 15 |

Biological Applications

Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Anticancer Activity

- Study Design : Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Findings : A dose-dependent increase in apoptosis markers was observed, indicating potential therapeutic effects against breast cancer.

Environmental Chemistry

Sensing Applications : The unique boron structure allows the compound to act as a sensor for detecting environmental pollutants and heavy metals due to its ability to form complexes with these substances.

Case Study: Heavy Metal Detection

- Methodology : The compound was tested for its ability to bind with lead ions in aqueous solutions.

- Results : High affinity was noted, suggesting its potential use in environmental monitoring.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronate ester in Suzuki coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene-based bis(dioxaborolane) derivatives are structurally tailored by modifying substituents on the fluorene core or altering the boronate ester groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Fluorene-Based Bis(dioxaborolane) Derivatives

Key Findings from Comparative Studies:

Substituent Effects on Solubility and Reactivity: Methyl and octyl substituents (e.g., 9,9-dimethyl vs. 9,9-dioctyl) significantly influence solubility. Dioctyl derivatives exhibit superior solubility in nonpolar solvents, enabling solution-based processing for large-area devices. Brominated analogs (e.g., 9,9-bis(6-bromohexyl)) introduce sites for further functionalization, such as quaternization for antimicrobial activity.

Electronic and Optical Properties: Fluorene derivatives with alkyl chains (e.g., heptadecan-9-yl) reduce crystallinity, enhancing photovoltaic performance by improving donor-acceptor phase separation. Bithienyl-based analogs (non-fluorene) exhibit redshifted absorption spectra due to extended π-conjugation, making them suitable for near-IR optoelectronics.

Synthetic Efficiency :

- The target compound (9,9-dimethyl) is synthesized in high yields (>80%) via two-step routes, whereas brominated derivatives require additional purification steps due to reactivity with palladium catalysts.

Stability and Storage :

- Dioctyl and didodecyl derivatives are stable under inert atmospheres at room temperature, while brominated analogs may require refrigeration to prevent degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-(9,9-dimethylfluorene-2,7-diyl)bis(dioxaborolane), and how is its structural integrity confirmed?

- Methodology : The compound is typically synthesized via Miyaura borylation of 2,7-dibromo-9,9-dimethylfluorene using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Solvent systems like 1,4-dioxane/water or THF/methanol are used, followed by column chromatography for purification .

- Characterization :

- NMR : ¹H and ¹³C NMR confirm boronate ester formation (absence of Br signals, presence of pinacol methyl groups at δ ~1.3 ppm).

- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., B–O ≈ 1.36 Å, C–B ≈ 1.58 Å), and torsional angles in the fluorene backbone .

- FT-IR : Peaks at ~1350 cm⁻¹ (B–O) and ~2980 cm⁻¹ (C–H stretch in pinacol groups) .

Q. How do the pinacol boronate groups influence the compound’s reactivity in cross-coupling reactions?

- Role in Miyaura-Suzuki Coupling : The boronate ester acts as a stable, air-tolerant synthon for forming C–C bonds. The electron-withdrawing dioxaborolane groups enhance oxidative addition efficiency with palladium catalysts, while steric hindrance from the pinacol methyl groups moderates reaction rates .

- Optimization : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility in biphasic systems (e.g., 1,4-dioxane/water) .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., octyl vs. methyl) impact crystallinity and optoelectronic properties?

- Crystal Packing Analysis :

-

Methyl groups (e.g., 9,9-dimethylfluorene): Promote π-π stacking of fluorene units, enhancing charge transport in OLEDs.

-

Longer alkyl chains (e.g., dioctyl): Introduce gauche conformations, disrupting π-π interactions but improving solubility and film-forming properties .

- Device Performance : Shorter chains yield higher crystallinity but lower thermal stability; longer chains reduce aggregation-induced quenching in sensors .

Alkyl Chain Crystallinity Solubility Application Methyl High Low OLEDs Octyl Moderate High Flexible films

Q. How can researchers resolve discrepancies in NMR data during synthesis (e.g., unexpected peaks or splitting)?

- Common Issues :

- Residual solvents : Use deuterated solvents and ensure complete drying.

- Diastereomeric splitting : Check for stereochemical impurities in pinacol groups via ¹¹B NMR .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms regiochemistry.

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 643.54) .

Q. What solvent systems are optimal for recrystallization, and how do they affect crystal morphology?

- THF/Methanol : Yields needle-like crystals suitable for X-ray analysis. Slow evaporation at 150 K minimizes disorder in pinacol groups .

- Toluene/Hexane : Produces larger crystals with reduced defects for charge mobility studies .

Experimental Design & Data Analysis

Q. How can X-ray crystallography data be leveraged to predict bulk material properties?

- Unit Cell Parameters : Triclinic symmetry (space group P1) with a = 12.67 Å, b = 13.35 Å, c = 14.08 Å indicates anisotropic packing .

- Thermal Ellipsoids : Displacement parameters (Ueq) reveal dynamic disorder in octyl chains, impacting thin-film homogeneity .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts) to guide polymer design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.